molecular formula C12H14N2OS B2568556 N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 684217-25-2

N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Cat. No.: B2568556
CAS No.: 684217-25-2
M. Wt: 234.32
InChI Key: ZBYZZQOXZMQOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The compound features a benzothiazole core, a privileged scaffold in pharmaceutical development known for its diverse biological activities . This structure is functionalized with a tetrahydrofuranmethyl group, which can influence the compound's physicochemical properties and binding affinity. Benzothiazole derivatives are extensively investigated for their potential against a range of therapeutic targets. Recent scientific literature highlights benzothiazole-based compounds as potent inhibitors for anti-tubercular applications , anticancer agents targeting enzymes like the Human Epidermal growth factor receptor (HER) , and multifunctional agents in neurodegenerative disease research, such as dual inhibitors for Alzheimer's disease . The specific substitution pattern on the benzothiazole core, particularly at the 2-amine position, is a critical structural determinant for biological activity and is a active area of synthetic exploration . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYZZQOXZMQOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical differences between N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine and selected analogs:

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Key Structural Features
This compound C₁₂H₁₄N₂OS 234.32 Tetrahydrofuran-2-yl methyl Not reported Oxygenated cyclic ether, flexible chain
N-Phenylbenzo[d]thiazol-2-amine C₁₃H₁₀N₂S 227.06 Phenyl 156–158 Planar aromatic substituent
N-(3-Chlorophenyl)benzo[d]thiazol-2-amine C₁₃H₉ClN₂S 260.74 3-Chlorophenyl 156–158 Electron-withdrawing chloro group
N-(1-Methoxy-3-phenylpropyl)benzo[d]thiazol-2-amine C₁₇H₁₇N₂OS 313.40 Methoxy-phenylpropyl Not reported Ether and alkyl chain
Naphthalen-2-ylmethyl Benzo[d]thiazol-2-ylcarbamate C₁₉H₁₄N₂O₂S 342.39 Naphthylmethyl carbamate Not reported Bulky polyaromatic substituent

Key Observations :

Hypotheses for Target Compound :

  • The THF group may enhance blood-brain barrier penetration or modulate pharmacokinetics compared to purely aromatic analogs.
  • Potential applications in neurological disorders or anti-inflammatory therapies (e.g., prostaglandin E2 suppression) are plausible, given activities of hemiaminal ether derivatives like 18a–h .

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, antimicrobial, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C13H16N2OSC_{13}H_{16}N_{2}OS and a molecular weight of 248.35 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H16N2OSC_{13}H_{16}N_{2}OS
Molecular Weight248.35 g/mol
CAS Number1251578-66-1

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound and its derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines.

A notable study conducted on a derivative demonstrated an IC50 value of 25.72±3.95μM25.72\pm 3.95\,\mu M against MCF cell lines, indicating significant cytotoxicity. Furthermore, in vivo experiments revealed that this compound effectively suppressed tumor growth in mice models, suggesting its potential as an anti-cancer agent .

2. Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria. In vitro assays have shown that derivatives of benzothiazole, including this compound, possess minimal inhibitory concentrations (MICs) ranging from 0.031250.03125 to 0.25μg/mL0.25\,\mu g/mL against multidrug-resistant strains such as Staphylococcus aureus .

The antimicrobial efficacy is attributed to the compound's ability to inhibit bacterial topoisomerases, essential enzymes for DNA replication and transcription in bacteria .

3. Enzyme Inhibition

The compound has also been identified as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, with low nanomolar IC50 values (<32 nM). This dual inhibition mechanism contributes to its effectiveness against various bacterial strains . The following table summarizes the enzyme inhibition data:

CompoundTarget EnzymeIC50 (nM)
N-(THF-methyl) BnZDNA Gyrase<32
N-(THF-methyl) BnZTopoisomerase IV<100

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anti-Cancer Study : A study on tumor-bearing mice demonstrated that treatment with the compound led to significant reductions in tumor size compared to control groups .
  • Antimicrobial Study : In vitro testing against various bacterial strains showed that the compound effectively inhibited growth at low concentrations, highlighting its potential as an antibiotic agent .
  • Enzyme Inhibition Study : Detailed assays confirm that the compound acts as a dual inhibitor of bacterial topoisomerases, which are critical for bacterial survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.